molecular formula C10H15NO B1602580 2-Methyl-4-(propan-2-yloxy)aniline CAS No. 676366-02-2

2-Methyl-4-(propan-2-yloxy)aniline

Cat. No. B1602580
M. Wt: 165.23 g/mol
InChI Key: DOTUVNACBIUMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-4-(propan-2-yloxy)aniline” is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is primarily used for research purposes .


Synthesis Analysis

The synthesis of anilines, such as “2-Methyl-4-(propan-2-yloxy)aniline”, can involve various methods and applications, including both classical and modern approaches . The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are discussed in detail in the literature .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(propan-2-yloxy)aniline” consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“2-Methyl-4-(propan-2-yloxy)aniline” is a liquid at room temperature . It has a predicted melting point of 56.62°C, a predicted boiling point of approximately 274.3°C at 760 mmHg, a predicted density of approximately 1.0 g/mL, and a predicted refractive index of n 20D 1.53 .

Scientific Research Applications

Field

This compound has been studied in the field of Medicinal Chemistry .

Summary of the Application

“2-Methyl-4-(propan-2-yloxy)aniline” has been used as a building block for the synthesis of biologically active molecules such as antibiotics, anti-inflammatory agents, and antifungal agents.

Results or Outcomes

Application in Fungicide Development

Field

This compound has been used in the field of Agricultural Chemistry , specifically in fungicide development .

Summary of the Application

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Results or Outcomes

Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Application in Proteomics Research

Field

This compound is used in the field of Proteomics Research .

Summary of the Application

“2-Methyl-4-(propan-2-yloxy)aniline” is used as a product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

Results or Outcomes

Application in Synthesis of New Coumarin Derivatives

Field

This compound has been used in the field of Medicinal Chemistry , specifically in the synthesis of new coumarin derivatives .

Summary of the Application

A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . These compounds were tested for their in vitro antimicrobial activity .

Methods of Application

The specific methods of application or experimental procedures involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Results or Outcomes

The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .

Application in Early Discovery Research

Field

This compound is used in the field of Early Discovery Research .

Summary of the Application

“2-Methyl-4-(propan-2-yloxy)aniline” is provided to early discovery researchers as part of a collection of unique chemicals . It is used for research purposes only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-methyl-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTUVNACBIUMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588501
Record name 2-Methyl-4-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(propan-2-yloxy)aniline

CAS RN

676366-02-2
Record name 2-Methyl-4-(1-methylethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676366-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(propan-2-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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